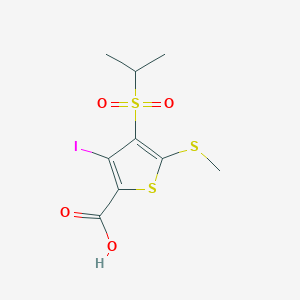

3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid

Overview

Description

Synthesis Analysis

This would typically involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound can undergo, including any catalysts required and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Electropolymerization and Electrochromic Applications

3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid and its derivatives have been investigated for their electropolymerization capabilities and electrochromic performances. For instance, novel tetrathiafulvalene–thiophene assemblies have been synthesized and their structures characterized by various techniques. Electropolymerization of these assemblies was conducted, showing that they could rapidly form polymers via electrochemical deposition. Furthermore, their electrochromic performances were studied, revealing that the polymers could switch colors between different states, such as from orange-yellow to dark blue, indicating potential applications in electrochromic devices (Li et al., 2020).

Reactions and Synthetic Routes

Research has also delved into reactions involving methyl 3-hydroxythiophene-2-carboxylate, a compound structurally related to 3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid. These studies have provided new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the compound's versatility in synthetic organic chemistry (Corral & Lissavetzky, 1984).

Friedel-Crafts Synthesis

The compound has also been utilized in Friedel-Crafts synthesis processes, leading to the formation of thiophenecarbothioamides. This indicates its potential as a reagent or intermediate in the synthesis of complex organic molecules with potential applications in various fields, including pharmaceuticals and materials science (Jagodziński et al., 1986).

Molecular Engineering for Solar Cell Applications

Moreover, derivatives of 3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid have been molecularly engineered for solar cell applications. Novel organic sensitizers comprising donor, electron-conducting, and anchoring groups were synthesized, demonstrating high incident photon to current conversion efficiency when anchored onto TiO2 film. This research underscores the potential of such compounds in the development of efficient and sustainable solar energy technologies (Kim et al., 2006).

Safety And Hazards

This would involve a discussion of any safety precautions that need to be taken when handling the compound, as well as any potential hazards it may pose.

Future Directions

This would involve a discussion of potential future research directions or applications for the compound.

properties

IUPAC Name |

3-iodo-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO4S3/c1-4(2)17(13,14)7-5(10)6(8(11)12)16-9(7)15-3/h4H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPDZYQLJHQPEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(SC(=C1I)C(=O)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384834 | |

| Record name | 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid | |

CAS RN |

175202-14-9 | |

| Record name | 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)-](/img/structure/B3048503.png)

![Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]-](/img/structure/B3048513.png)

![4-Piperidinol, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R,4S)-rel-](/img/structure/B3048520.png)